(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate
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Overview
Description
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is a chiral oxazolidine derivative Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-amino-2-methyl-1-propanol with ethyl glyoxylate under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in a solvent such as toluene or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an oxazolidinone.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxazolidinones are the major products.
Reduction: Reduced oxazolidinones are formed.
Substitution: Substituted oxazolidines or oxazolidinones are the major products.
Scientific Research Applications
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in functional groups.
Oxazolines: These are closely related heterocycles with one less oxygen atom in the ring.
Thiazolidines: These compounds have a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1627831-56-4 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl (4R,5S)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-3-4(5(8)10-2)7-6(9)11-3/h3-4H,1-2H3,(H,7,9)/t3-,4+/m0/s1 |
InChI Key |
ZFMPPJBWITWSDQ-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)O1)C(=O)OC |
Canonical SMILES |
CC1C(NC(=O)O1)C(=O)OC |
Origin of Product |
United States |
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